molecular formula C14H11Cl2N3O2 B2523513 N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide CAS No. 920234-18-0

N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide

Cat. No.: B2523513
CAS No.: 920234-18-0
M. Wt: 324.16
InChI Key: FUVNTZHNQULRCF-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 5-chloropyridin-2-yl group at the N2 position.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(5-chloropyridin-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-10-5-6-12(17-8-10)19-14(21)13(20)18-7-9-3-1-2-4-11(9)16/h1-6,8H,7H2,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVNTZHNQULRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 5-chloropyridine-2-carboxylic acid under suitable conditions to form the desired oxalamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxalamides.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular properties, and applications of N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application Reference
This compound C15H12Cl2N3O2 337.18 2-chlorobenzyl, 5-chloropyridinyl Likely intermediate or drug candidate (inferred)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) C21H23N3O4 381.43 2,4-dimethoxybenzyl, pyridin-2-ylethyl Umami flavor enhancer
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide C24H30ClN7O4S 548.06 Tetrahydrothiazolo ring, dimethylcarbamoyl Pharmaceutical intermediate
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide C20H23ClN4O3S 434.94 Thiazolyl, hydroxyethyl, pyrrolidinyl Antiviral agent (HIV entry inhibition)
N1-(5-Chloropyridin-2-yl)-N2-(furan-2-ylmethyl)oxalamide C12H10ClN3O3 279.68 Furan-2-ylmethyl Undisclosed (structural analog)

Key Observations :

  • Substituent Effects : The 2-chlorobenzyl and 5-chloropyridinyl groups in the target compound confer higher lipophilicity compared to S336's dimethoxybenzyl and pyridin-2-ylethyl groups, which may influence solubility and metabolic stability .
  • Pharmaceutical vs. Flavor Applications: Compounds like S336 are optimized for flavor enhancement with low toxicity (NOEL = 100 mg/kg bw/day), whereas analogs with complex heterocycles (e.g., tetrahydrothiazolo rings) are designed for pharmaceutical activity .
  • Antiviral Activity : Thiazole- and pyrrolidine-containing oxalamides (e.g., compound 15 in ) demonstrate the importance of heterocyclic substituents in biological targeting, a feature absent in the target compound .

Biological Activity

N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s synthesis, biological mechanisms, and its applications in various fields, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction between 2-chlorobenzylamine and 5-chloropyridine-2-carboxylic acid. The process often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine to facilitate amide bond formation. This method is scalable for industrial production, utilizing continuous flow reactors to enhance yield and purity.

PropertyValue
Molecular FormulaC12H8Cl2N4O2
Molar Mass311.12 g/mol
Density1.605 g/cm³ (predicted)
pKa8.46 (predicted)
CAS Number349125-14-0

This compound exhibits biological activity through its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity, influencing various biochemical pathways relevant to therapeutic applications .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated against several bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). In vitro studies indicate that the compound shows efficacy comparable to or better than clinically used antibiotics, making it a candidate for further development in treating resistant bacterial infections .

Cytotoxicity Studies

In addition to its antimicrobial effects, this compound has been assessed for cytotoxicity against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, potentially through mitochondrial pathways and caspase activation . The compound's cytotoxic profile indicates low toxicity to normal cells, suggesting a favorable therapeutic index.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the compound's activity against gram-positive bacteria revealed significant inhibition of growth in MRSA strains, indicating its potential as an antibiotic agent .
  • Cytotoxicity Profile : In research involving human non-small cell lung cancer cells (A549), this compound exhibited IC50 values that suggest potent anticancer activity, alongside mechanisms involving apoptosis induction .

Applications

The compound is not only a valuable research tool in medicinal chemistry but also holds promise for practical applications in pharmaceuticals:

  • Antibiotic Development : Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
  • Cancer Therapy : Its cytotoxic effects on cancer cells position it as a candidate for further investigation in cancer treatment protocols.

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